molecular formula C11H18O B044374 (-)-Nopol CAS No. 35836-73-8

(-)-Nopol

Cat. No. B044374
Key on ui cas rn: 35836-73-8
M. Wt: 166.26 g/mol
InChI Key: ROKSAUSPJGWCSM-UWVGGRQHSA-N
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Patent
US09181182B2

Procedure details

A mixture of 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol (0.835 g, 4.87 mmol), CBr4 (1.83 g, 5.5 mmol) and PPh3 (1.44 g, 5.5 mmol) in anhydrous CH2Cl2 (10 ml) was stirred for 2 h at room temperature. The solvent was evaporated to dryness and the residue was treated with EtOAc (10 ml) and filtered through a SiO2 bead to give the title compound (1.03 g; 90%), as colourless oil. 1H-NMR (CDCl3) 0.82 (s, 3H); 1.26 (s, 3H); 1.99-2.37 (m, 6H); 2.5 (tr, 2H, J=7.88 Hz); 3.34 (tr, 2H, J=7.27 Hz); 5.31 (broad s, 1H).
Quantity
0.835 g
Type
reactant
Reaction Step One
Name
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[CH:7]2[CH2:8][CH:3]1[CH2:4][CH:5]=[C:6]2[CH2:9][CH2:10]O.C(Br)(Br)(Br)[Br:14].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(Cl)Cl>[Br:14][CH2:10][CH2:9][C:6]1[CH:7]2[CH2:8][CH:3]([CH2:4][CH:5]=1)[C:2]2([CH3:12])[CH3:1]

Inputs

Step One
Name
Quantity
0.835 g
Type
reactant
Smiles
CC1(C2CC=C(C1C2)CCO)C
Name
Quantity
1.83 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
1.44 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness
ADDITION
Type
ADDITION
Details
the residue was treated with EtOAc (10 ml)
FILTRATION
Type
FILTRATION
Details
filtered through a SiO2 bead

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCC=1C2C(C(CC1)C2)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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